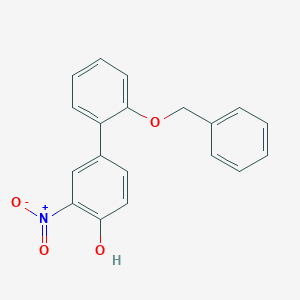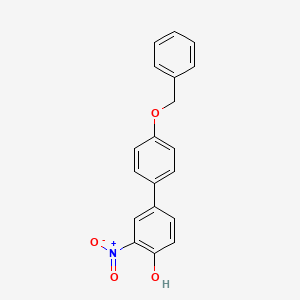
4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% (4-DNS-2NP) is an organic compound with a wide range of applications in science and industry. It is a yellowish solid that is used as a reagent in organic synthesis, a catalyst in chemical reactions, and a component of various materials. 4-DNS-2NP has been studied extensively for its properties and potential uses, and it is highly sought after for its unique properties and potential applications.
Applications De Recherche Scientifique
4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It is used as a catalyst in various organic reactions, such as the synthesis of aryl sulfonamides, the synthesis of heterocyclic compounds, and the synthesis of polymers. It is also used as a reagent in the synthesis of various organic compounds, such as peptides and amino acids. Additionally, it is used as a fluorescent indicator for the detection of various compounds, such as amines and alcohols.
Mécanisme D'action
4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% acts as an electron-donating ligand, which facilitates the transfer of electrons between molecules. This property makes it useful as a catalyst in organic synthesis. Additionally, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% can act as a Lewis acid, which can facilitate the formation of new bonds between molecules.
Biochemical and Physiological Effects
4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has been shown to have antioxidant activity, which can help protect cells from oxidative damage. Additionally, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% has been found to have anti-inflammatory and anti-cancer properties, which could potentially be used in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% in lab experiments is its high purity, which allows for precise and accurate measurements. Additionally, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is relatively inexpensive and easy to obtain. The main limitation of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is its instability, which can lead to the formation of impurities and by-products.
Orientations Futures
There are several potential future directions for the use of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% in scientific research. It could be used as a catalyst in the synthesis of new materials and compounds, such as polymers, peptides, and heterocyclic compounds. Additionally, it could be used as a fluorescent indicator for the detection of various compounds. Finally, it could be further studied for its potential therapeutic applications, such as its anti-inflammatory and anti-cancer properties.
Méthodes De Synthèse
4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol, 95% is synthesized by the reaction of 2-nitrophenol with dimethyl sulfamoyl chloride in aqueous medium. The reaction is carried out at room temperature and the resulting product is then purified by recrystallization. The yield of the reaction is typically in the range of 95-98%.
Propriétés
IUPAC Name |
2-(4-hydroxy-3-nitrophenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-15(2)22(20,21)14-6-4-3-5-11(14)10-7-8-13(17)12(9-10)16(18)19/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKWTIRDIOPIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-N,N-Dimethylsulfamoylphenyl)-2-nitrophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383045.png)







![2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383081.png)